molecular formula C16H19N3O B11772129 (6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one

(6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one

Cat. No.: B11772129
M. Wt: 269.34 g/mol
InChI Key: SQOWBEULFPXVPE-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one is a chemical compound offered for research purposes. It features a tetrahydropyrido[3,4-d]pyrimidin-one scaffold, a structure of significant interest in medicinal chemistry due to its diverse biological activities. Compounds based on the pyrimidine core, such as this one, are frequently investigated for their therapeutic potential . Specifically, related tetrahydropyridopyrimidine derivatives have been identified as potent inhibitors in oncological research, including targeting mutations in the KRAS G12C protein, a common driver in several cancers . The stereochemistry defined by the (6R) and (1S) configurations is a critical feature that can influence the compound's binding affinity and specificity towards its biological target. This product is intended for use in laboratory research only, providing scientists with a tool for hit-to-lead optimization, investigating mechanisms of action, and conducting structure-activity relationship (SAR) studies. It is not intended for diagnostic or therapeutic use. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

(6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C16H19N3O/c1-11-8-14-15(17-10-18-16(14)20)9-19(11)12(2)13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,17,18,20)/t11-,12+/m1/s1

InChI Key

SQOWBEULFPXVPE-NEPJUHHUSA-N

Isomeric SMILES

C[C@@H]1CC2=C(CN1[C@@H](C)C3=CC=CC=C3)N=CNC2=O

Canonical SMILES

CC1CC2=C(CN1C(C)C3=CC=CC=C3)N=CNC2=O

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation and Pyrimidine Annulation

A method adapted from pyrido[2,3-d]pyrimidine synthesis involves:

  • Condensation : Aldehydes react with 6-amino-1,3-dimethylpyrimidine-2,4-dione and 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile under solvent-free conditions.

  • Cyclization : Catalyzed by MIL-125(Ti)-N(CH₂PO₃H₂)₂, a mesoporous titanium-based catalyst, the reaction proceeds via a vinylogous anomeric oxidation mechanism.

Table 1: Representative Reaction Conditions for Core Formation

SubstrateCatalystTemperatureTime (min)Yield (%)
4-ChlorobenzaldehydeMIL-125(Ti)-N(CH₂PO₃H₂)₂100°C6075
4-NitrobenzaldehydeMIL-125(Ti)-N(CH₂PO₃H₂)₂100°C6082

Data derived from analogous tetrahydropyrido[2,3-d]pyrimidine syntheses.

Allylcuprate Addition and Pyrimidine Annulation

An alternative route involves:

  • Knoevenagel Condensation : Formation of α,β-unsaturated nitriles from aldehydes and cyanoacetate derivatives.

  • 1,4-Conjugate Addition : Allylcuprates add to the nitrile to form pyridine intermediates.

  • Guanidine-Mediated Cyclization : Annulation with guanidine hydrochloride to form the pyrido-pyrimidine core.

Mechanistic Insight :
The allylcuprate addition facilitates regioselective formation of the pyridine ring, while guanidine acts as a nucleophile for cyclization, enabling fusion of the pyrimidine ring.

Starting MaterialReagentProductYield (%)
6-Benzyl-tetrahydropyrido[4,3-d]pyrimidin-4-onePOCl₃/DMF4-Chloro-6-benzyl derivative57.8
4-Chloro-6-benzyl derivativePhenylethylamine7-Phenylethyl-substituted product77.6

Data adapted from analogous substitution reactions.

Stereochemical Control: Asymmetric Synthesis

Chiral Catalysis in Hydrogenation

For enantioselective hydrogenation of N-heterocycles, iridium catalysts (e.g., [Ir(cod)Cl]₂/L3) with chiral ligands achieve >90% ee.

Key Steps :

  • Hydride Addition : 1,2-Hydride transfer to form an enamine intermediate.

  • Tautomerization : Rapid conversion to an imine, followed by hydrogenation.

Stereochemical Outcome :
The (R)-configuration at C6 and (S)-configuration at C7 are achieved via dynamic kinetic resolution (DKR), favoring the cis-product.

Chiral Pool Synthesis

Using enantiopure (1S)-1-phenylethylamine as a starting material ensures the correct S-configuration at C7. Similarly, (R)-methyl groups are introduced via chiral auxiliaries during methyl group installation.

Optimization Strategies

Catalyst Screening

MIL-125(Ti)-N(CH₂PO₃H₂)₂ outperforms traditional catalysts (e.g., p-TSA, NaOH) in solvent-free reactions, achieving 75–82% yields in 60 minutes.

Table 3: Catalyst Comparison for Core Formation

CatalystYield (%)Time (min)
MIL-125(Ti)-N(CH₂PO₃H₂)₂75–8260
p-TSA20100
NaOH30120

Solvent-Free Conditions

Reactions in solvent-free environments enhance reaction speed and yield, as demonstrated in MIL-125(Ti)-catalyzed condensations.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Peaks at δ 8.80 (s, 1H), 7.40–7.24 (m, 5H), 3.76 (s, 2H), 3.57 (s, 2H), 2.92 (t, 2H), 2.80 (t, 2H) for chlorinated intermediates.

  • LC-MS : M+H⁺ at 260 for 4-chloro derivatives .

Chemical Reactions Analysis

Types of Reactions

(6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the core structure or side chains.

    Substitution: The compound can participate in substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

The compound (6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one , with the CAS number 1951425-17-4, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different domains, including medicinal chemistry, pharmacology, and material science.

Molecular Formula

  • C : 16
  • H : 19
  • N : 3
  • O : 1

Structural Characteristics

The compound features a tetrahydropyrido-pyrimidine core, which is known for its ability to interact with biological targets. The presence of a methyl group and a phenylethyl substituent enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological membranes.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of tetrahydropyrido-pyrimidines can inhibit the proliferation of cancer cells by inducing apoptosis through pathways involving caspases and Bcl-2 family proteins .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antibiotic or antifungal agent .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of pyrido-pyrimidine derivatives. Compounds with similar structures have been shown to modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's . The mechanism may involve the inhibition of oxidative stress and inflammation in neuronal cells.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been explored. It may inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders or enhancing drug efficacy .

Development of New Materials

The unique chemical structure of This compound allows it to be used in the synthesis of novel materials. Its derivatives are being studied for applications in organic electronics and photonic devices due to their electronic properties .

Case Study 1: Anticancer Research

A study conducted on a series of tetrahydropyrido-pyrimidine derivatives demonstrated that modifications at the 7-position significantly enhanced anticancer activity against breast cancer cell lines. The lead compound showed IC50 values in the low micromolar range, indicating potent activity .

Case Study 2: Neuroprotective Screening

In a neuroprotective screening assay using SH-SY5Y neuroblastoma cells, compounds structurally related to This compound were found to reduce cell death induced by oxidative stress by over 50%, suggesting significant neuroprotective effects .

Mechanism of Action

The mechanism of action of (6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the pyridopyrimidinone family, which includes diverse derivatives with variations in substituents, ring saturation, and stereochemistry. Below is a detailed comparison with key analogs:

Core Structure and Ring Saturation

  • Pyrido[3,4-d]pyrimidin-4-one vs. Pyrido[1,2-a]pyrimidin-4-one
    The target compound’s pyrido[3,4-d]pyrimidin-4-one core differs from pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., compounds in ) in ring connectivity and substitution patterns. The [3,4-d] fusion creates a distinct planar arrangement, whereas the [1,2-a] system (e.g., 7-piperazinyl-4H-pyrido[1,2-a]pyrimidin-4-ones) allows for broader substitution at the 2- and 7-positions .

  • Tetrahydropyrido vs.

Substituent Effects

Compound Name Key Substituents Molecular Weight LogP* Pharmacological Relevance
(6R)-6-Methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one 6-methyl (R), 7-(1S-phenylethyl) ~313.4† ~3.2‡ Enhanced CNS penetration (lipophilic aryl group)
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one () 7-benzyl 267.3 ~2.8 Intermediate for kinase inhibitors
2-(3,4-Dimethoxyphenyl)-7-piperazinyl-4H-pyrido[1,2-a]pyrimidin-4-one () 2-(3,4-dimethoxyphenyl), 7-piperazinyl ~397.4 ~1.5 Serotonin receptor modulation
3-[2-(4-Fluorobenzisoxazol-3-yl)piperidino]ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one () Fluorinated benzisoxazole, piperidine ~476.5 ~2.9 Antipsychotic activity (D2/5-HT2A antagonism)

*Estimated using fragment-based methods (e.g., ).
†Calculated based on molecular formula C₁₈H₂₁N₃O.
‡Predicted via comparative analysis with benzyl-substituted analogs ().

Stereochemical Impact

The (6R)-methyl and (1S)-phenylethyl groups introduce chirality, which is absent in simpler analogs like 7-benzyl derivatives (). This stereochemistry likely enhances target selectivity, as seen in other chiral pyridopyrimidinones (e.g., ’s antipsychotic compound with a 3R,5S-dimethylpiperazinyl group) .

Pharmacokinetic and Toxicological Profiles

  • Metabolic Stability : The tetrahydropyrido core may resist oxidative degradation better than aromatic systems, as suggested by studies on similar hydrogenated heterocycles ().

Biological Activity

(6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H19N3O
  • CAS Number : 1951425-17-4
  • IUPAC Name : this compound

This compound features a pyrido-pyrimidine core structure which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group transformations. Research indicates that various synthetic pathways can yield the desired compound with high purity and yield. For instance, methods such as solvent-driven selective crystallization have been noted to enhance the enantiomeric purity of similar compounds in this class .

Antimicrobial Properties

Research has highlighted the antimicrobial properties of pyrimidine derivatives. Compounds structurally related to this compound have demonstrated significant antibacterial and antifungal activities. For example:

  • Antibacterial Activity : Studies have shown that derivatives containing similar pyrimidine structures exhibit varying degrees of inhibition against bacterial strains. The effectiveness often correlates with the substituents attached to the benzene ring .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that derivatives with a pyridine or pyrimidine moiety can exhibit substantial anti-inflammatory effects through mechanisms such as inhibition of pro-inflammatory cytokines .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Case Study 1 : A derivative was tested for its antimicrobial efficacy against multiple strains of bacteria and fungi. Results indicated that certain modifications to the structure significantly enhanced activity compared to standard antibiotics .
  • Case Study 2 : Another study focused on the anti-inflammatory potential of pyrimidine derivatives in animal models. The results showed a marked reduction in inflammation markers when treated with these compounds .

Research Findings

Recent studies have provided insights into the mechanisms of action for these compounds:

Study Focus Findings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Anti-inflammatory EffectsShowed reduction in cytokine levels in vitro and in vivo models.
Synthesis TechniquesHighlighted efficient synthetic pathways leading to high-yield compounds with desired biological activity.

Q & A

Basic Research Question: How can researchers synthesize (6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one with high enantiomeric purity?

Methodological Answer:
Synthesis requires stereochemical control at the 6R and 1S positions. A validated approach involves:

  • Chiral induction : Use (S)-camphor-10-sulfonic acid (CSA-S) as a chiral catalyst to enforce stereoselectivity during cyclization steps .
  • Reaction optimization : Conduct reactions in acetonitrile under reflux (15–24 hours) with benzaldehyde as a key intermediate. Monitor progress via TLC or HPLC.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to isolate the enantiomerically pure product (>98% purity) .
    Key Data :
StepYieldPurity (HPLC)Enantiomeric Excess (ee)
Cyclization68%95%92% (R,S configuration)

Basic Research Question: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using ¹H and ¹³C NMR. For example, the (1S)-phenylethyl group shows distinct doublets at δ 1.39 ppm (d, 6.6 Hz, 3H) and δ 7.23–7.55 ppm (aromatic protons) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 324.2) and fragmentation patterns .
  • Chiral HPLC : Use a Chiralpak® column (hexane:isopropanol 90:10) to verify enantiopurity (ee >99%) .
  • X-ray Crystallography : Resolve absolute configuration for critical batches .

Advanced Research Question: How can reaction conditions be optimized to minimize diastereomer formation during synthesis?

Methodological Answer:
Diastereomer control is critical due to the compound’s tetrahydropyrido-pyrimidinone core. Strategies include:

  • Temperature modulation : Lower reaction temperatures (0–5°C) during imine formation to reduce racemization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the desired (6R,1S) configuration .
  • Catalyst screening : Test Brønsted acids (e.g., trifluoroacetic acid vs. CSA-S) to assess stereochemical outcomes .
    Data Contradiction Note : While CSA-S gives high ee (92%), trifluoroacetic acid may yield racemic mixtures, necessitating iterative optimization .

Advanced Research Question: What strategies resolve conflicting data in biological activity assays for this compound?

Methodological Answer:
Conflicting bioactivity data often arise from impurities or stereochemical variability. Mitigation steps:

  • Impurity profiling : Use HPLC-MS to identify by-products (e.g., des-methyl analogs or oxidized species) .
  • Enantiomer isolation : Compare (6R,1S) vs. (6S,1R) enantiomers in dose-response assays to rule out off-target effects .
  • Assay validation : Replicate studies in orthogonal models (e.g., cell-free enzyme assays vs. cell-based systems) .
    Example : A 10% impurity (detected via LC-MS at m/z 310.1) may falsely enhance apparent IC₅₀ values in kinase inhibition assays .

Advanced Research Question: How can researchers study this compound’s interaction with biological targets at the molecular level?

Methodological Answer:

  • Computational docking : Use software like Discovery Studio to model binding to targets (e.g., kinases or GPCRs). Focus on the pyrido-pyrimidinone core’s hydrogen-bonding potential .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and CYP450 inhibition assays .
    Case Study : Pyrido-pyrimidinone analogs show nanomolar affinity for histone deacetylases (HDACs) via chelation of catalytic zinc ions, a mechanism inferred from structural analogs .

Advanced Research Question: What methods ensure batch-to-batch consistency in physicochemical properties?

Methodological Answer:

  • Polymorph screening : Use XRPD to identify dominant crystalline forms and stabilize hydration states .
  • Dissolution testing : Monitor solubility in biorelevant media (e.g., FaSSIF/FeSSIF) to predict in vivo performance .
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., hydrolysis at the pyrimidinone carbonyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.